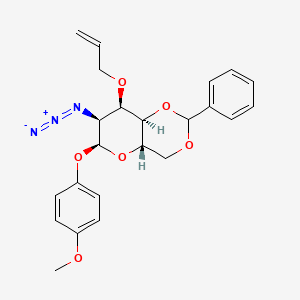

4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside

Übersicht

Beschreibung

4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including methoxyphenyl, allyl, azido, and benzylidene moieties, which contribute to its reactivity and versatility in chemical synthesis and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranoside are protected using benzylidene to form a benzylidene acetal.

Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution, often using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

Allylation: The allyl group is introduced through an allylation reaction, typically using allyl bromide in the presence of a base such as potassium carbonate.

Methoxylation: The methoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) for azide reduction.

Substitution: Sodium hydride (NaH) in DMF for nucleophilic aromatic substitution.

Major Products:

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Drug Development

This compound serves as a valuable intermediate in the synthesis of novel glycosylated drugs. Its ability to enhance bioavailability and target specific cells is crucial for developing therapeutics that require precise delivery mechanisms. The modifications possible with this compound allow researchers to tailor pharmacological properties to improve efficacy and reduce side effects .

Bioconjugation

The azido group in 4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside is particularly notable for its applications in click chemistry. This reactivity facilitates the attachment of biomolecules, enabling the development of targeted therapies and diagnostics. Such bioconjugates can be utilized in various pharmaceutical applications, including the creation of antibody-drug conjugates that enhance therapeutic specificity .

Glycobiology Studies

In glycobiology, this compound plays a pivotal role in studying carbohydrate-protein interactions. By serving as a glycosyl donor in synthetic reactions, it aids researchers in exploring complex biological processes and understanding how carbohydrates influence cellular functions. This knowledge is essential for developing new therapeutic strategies targeting glycan-related pathways .

Material Science

The unique structure of this compound also lends itself to applications in material science. It can be used to create functionalized polymers that enhance the properties of materials used in drug delivery systems and smart materials. These polymers can be engineered for specific functionalities, such as controlled release or improved biocompatibility .

Diagnostics

In diagnostics, the compound's ability to form stable conjugates with proteins makes it useful for developing sensitive assays for disease markers. This application is particularly relevant in clinical settings where early detection of diseases can significantly impact treatment outcomes. By improving assay sensitivity and specificity, researchers can enhance diagnostic methodologies .

Case Studies and Research Findings

Several studies have documented the applications of this compound across various fields:

Wirkmechanismus

The mechanism of action of 4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside involves its interaction with specific molecular targets, primarily through its azido and allyl groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The allyl group can undergo various reactions, including polymerization and cross-linking, contributing to the compound’s versatility in chemical synthesis.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside stands out due to its unique combination of functional groups, which confer distinct reactivity and application potential. Similar compounds include:

4-Methoxyphenyl 2-azido-2-deoxy-beta-D-galactopyranoside: Lacks the allyl and benzylidene groups, resulting in different reactivity and applications.

3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside: Similar structure but with a glucopyranoside backbone, affecting its biological interactions and synthetic utility.

4-Methoxyphenyl 3-O-Allyl-2-azido-2-deoxy-beta-D-glucopyranoside: Similar but without the benzylidene protection, leading to different stability and reactivity profiles.

Biologische Aktivität

4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside (CAS RN: 889453-83-2) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its inhibitory effects on enzymes, particularly acetylcholinesterase (AChE), and its potential as an antimicrobial agent.

The molecular formula of the compound is with a molecular weight of approximately 439.47 g/mol. It appears as a white to almost white powder and is characterized by a high purity level (>95% HPLC) .

Inhibition of Acetylcholinesterase

Recent studies highlight the compound's significant inhibitory activity against human acetylcholinesterase (hAChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition mechanism involves non-covalent interactions at the enzyme's active site, particularly through the benzylidene moiety present in its structure.

Inhibitory Assays

In vitro assays demonstrated that various derivatives of similar compounds exhibited varying degrees of AChE inhibition. For instance, at concentrations of 100 µM and 300 µM, certain derivatives showed inhibition percentages ranging from 48.97% to 61.27%, with the most effective compound displaying a notable increase in activity at higher concentrations .

| Compound | Inhibition at 100 µM | Inhibition at 300 µM |

|---|---|---|

| Compound 1 | 61.27% | Higher than 61.27% |

| Compound 2 | Moderate | Increased |

| Compound 3 | Inactive | Moderate |

These findings suggest that structural features, particularly the presence of functional groups like methoxy and benzylidene, significantly influence AChE inhibitory activity.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of similar benzylidene derivatives in mouse models of memory loss induced by drug treatments. The results indicated that these compounds could recover memory functions, likely through their AChE inhibitory actions .

- Antimicrobial Efficacy : Research into related azido-galactopyranosides revealed their effectiveness against resistant bacterial strains, suggesting that modifications in sugar moieties can enhance antimicrobial properties .

Eigenschaften

IUPAC Name |

(4aS,6S,7S,8R,8aR)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6/c1-3-13-28-21-19(25-26-24)23(30-17-11-9-16(27-2)10-12-17)31-18-14-29-22(32-20(18)21)15-7-5-4-6-8-15/h3-12,18-23H,1,13-14H2,2H3/t18-,19-,20-,21+,22?,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEQNJAZZVSANI-ZZOOYSSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC=C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@H]([C@H]([C@@H]3[C@@H](O2)COC(O3)C4=CC=CC=C4)OCC=C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659766 | |

| Record name | 4-Methoxyphenyl 2-azido-4,6-O-benzylidene-2-deoxy-3-O-prop-2-en-1-yl-alpha-L-allopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889453-83-2 | |

| Record name | 4-Methoxyphenyl 2-azido-4,6-O-benzylidene-2-deoxy-3-O-prop-2-en-1-yl-alpha-L-allopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.